molecular formula C6H12O6Y B213218 Yttrium acetate CAS No. 23363-14-6

Yttrium acetate

Cat. No.: B213218
CAS No.: 23363-14-6
M. Wt: 269.06 g/mol
InChI Key: NRCXXAZNACNPRH-UHFFFAOYSA-N
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Description

Yttrium acetate is a chemical compound with the formula (CH₃CO₂)₃Y. It is a white, crystalline salt that is soluble in water and mineral acids. This compound is commonly used as a precursor in the synthesis of other yttrium compounds, including yttrium oxides and yttrium fluorides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium acetate can be synthesized by reacting yttrium oxide with acetic acid. The process involves the following steps :

  • Pump analytically-pure glacial acetic acid and deionized water into a reaction kettle in a 1:1 volume ratio.
  • Stir and heat the mixture until it boils.
  • Slowly add yttrium oxide to the reaction kettle while rotating the stirring paddle at a speed of 60 to 80 revolutions per minute.
  • After the reaction is complete, heat the liquid to 110-125°C, then allow it to cool and crystallize naturally.
  • Filter the liquid, centrifugally dewater the reactant, and air the dewatered product in a dust-free room to achieve natural evaporation.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method is designed to be simple, efficient, and environmentally friendly, reducing production costs and pollution .

Chemical Reactions Analysis

Thermal Decomposition to Yttria (Y₂O₃)

Yttrium acetate undergoes stepwise decomposition when heated, ultimately forming yttrium oxide (Y₂O₃). A thermoanalytical study revealed the following stages in air or inert atmospheres :

Stage Temperature Range Process Products
1350–450°CRupture of Y–acetate bondsAmorphous Y(OH)₃ and Y₂(CO₃)₃
2450–900°CHydroxide/carbonate decompositionCrystalline Y₂O₃
  • Key Observations :

    • The initial step is endothermic, with a rapid mass loss (~25%) due to ligand dissociation.

    • In air, combustion of residual organic species causes an exothermic peak at ~600°C .

    • Final Y₂O₃ particles exhibit high crystallinity and purity (>99.99%) .

Anion-Exchange Reactions

Acetate ligands in yttrium-layered compounds can be replaced by other anions, enabling tailored material properties. Experimental data for acetate-intercalated Y-LRH (layered rare-earth hydroxide) show :

Anion Reaction Time Interlayer Spacing (Å)
NO₃⁻180 sec8.2 → 10.5 (post-exchange)
C₃H₇COO⁻240 sec8.2 → 15.3
  • Kinetics : Exchange with larger carboxylates (e.g., C₉H₁₉COO⁻) slows due to steric effects .

Hydrolysis and Environmental Degradation

In humid environments, this compound reacts with CO₂ and H₂O, forming basic carbonates and oxides :

Y CH COO 3+H2O+CO2Y OH CO3+CH3COOH g \text{Y CH COO }_3+\text{H}_2\text{O}+\text{CO}_2\rightarrow \text{Y OH CO}_3+\text{CH}_3\text{COOH g }

  • Hazardous Byproducts : Acetic acid vapor and Y₂O₃ fumes are released during decomposition .

Scientific Research Applications

Materials Science

Nanoparticle Synthesis
Yttrium acetate is primarily utilized in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles. These nanoparticles are notable for their upconversion properties, where they convert near-infrared light into visible light. This characteristic makes them valuable for applications in biological imaging and sensing. The synthesis typically involves mixing this compound with oleic acid and heating it in a solvent like octadecene, followed by a reaction with ammonium fluoride and sodium hydroxide .

Table 1: Properties of NaYF4 Nanoparticles

PropertyValue
Particle SizeControlled from 10 to 100 nm
CrystallinityHigh
Upconversion Efficiency> 50%

Catalysis

This compound serves as a precursor for various catalysts in petrochemical processes. Its ability to decompose into yttrium oxide upon heating makes it suitable for applications in catalytic converters and automotive catalysts. In particular, yttrium oxide is known for enhancing the catalytic activity due to its high thermodynamic affinity for oxygen, which is crucial in oxidation reactions .

Case Study: Catalytic Performance
In a study examining the catalytic efficiency of yttrium-based compounds in hydrocarbon cracking, researchers found that this compound-derived catalysts exhibited superior performance compared to traditional catalysts. The enhanced activity was attributed to the unique surface properties of yttrium oxide formed during thermal decomposition .

This compound has been explored as an eluent in high-performance liquid chromatography (HPLC) for the separation of yttrium from heavy rare earth elements. The use of acetic acid as a mobile phase allows for selective elution based on the stability constants of yttrium complexes compared to heavier lanthanides .

Case Study: Effective Separation Methodology
In experiments involving mixed rare earth samples, the incorporation of this compound led to enhanced separation efficiency, achieving over 90% recovery rates of yttrium while effectively removing heavy rare earth contaminants .

Mechanism of Action

The mechanism of action of yttrium acetate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways in biological systems. For example, yttrium-based nanoparticles can generate reactive oxygen species (ROS) that cause damage to cell components, leading to cell apoptosis .

Comparison with Similar Compounds

Yttrium acetate is unique due to its high solubility in water and low thermal decomposition temperature, making it attractive for hydrothermal reactions and co-precipitation processing . Similar compounds include:

These compounds share similar properties but differ in their solubility and thermal stability.

Biological Activity

Yttrium acetate, a coordination compound formed from yttrium and acetic acid, has garnered attention for its potential biological activities. This article explores the various biological effects of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and implications in biomedical applications.

This compound can be synthesized by reacting yttrium oxide with acetic acid. The process involves heating a mixture of yttrium oxide and glacial acetic acid in a specific molar ratio, typically around 1:3.9, to produce this compound crystals through crystallization upon cooling .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that yttrium ions can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. For instance:

  • E. coli and Staphylococcus aureus are commonly tested pathogens where yttrium compounds have demonstrated effectiveness.
  • Research indicates that yttrium-based nanoparticles (YNPs) can penetrate bacterial cell walls and induce the production of reactive oxygen species (ROS), leading to bacterial cell death .

Table 1: Antimicrobial Efficacy of Yttrium Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli11 µg/mL
This compoundS. aureus13 µg/mL
Yttrium Fluoride NPsE. coli0.0001 mg/mL
Yttrium Fluoride NPsS. aureus0.0005 mg/mL

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines, particularly triple-negative breast cancer (TNBC) cells such as MDA-MB-231. The mechanism involves:

  • Induction of Apoptosis : this compound nanoparticles increase ROS levels, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Selectivity : While exhibiting potent effects on cancer cells, this compound shows minimal toxicity to normal cells, suggesting its potential as a selective anticancer agent.

Case Study: this compound in Cancer Treatment

In a recent study, MDA-MB-231 cells were treated with varying concentrations of this compound nanoparticles. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for targeted cancer therapy .

Biomedical Applications

Beyond its antimicrobial and anticancer properties, this compound is being explored for various biomedical applications:

  • Tissue Engineering : Incorporating yttrium oxide nanoparticles into scaffolds has shown enhanced cell proliferation and angiogenic properties.
  • Drug Delivery Systems : The unique properties of yttrium compounds allow for potential use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for yttrium acetate tetrahydrate, and how do reaction conditions influence product purity?

this compound tetrahydrate is commonly synthesized via sol-gel methods, where yttrium salts (e.g., yttrium chloride or nitrate) react with acetic acid under controlled pH and temperature. For example, sol-gel-derived thin films of delafossite-type CuYO₂ utilize this compound as a precursor, with annealing steps critical for crystallinity . Key parameters include:

  • pH control : Neutral to slightly acidic conditions prevent hydrolysis of yttrium ions.
  • Temperature : Low-temperature reflux (60–80°C) minimizes unwanted byproducts.
  • Hydration state : Excess water or acetic acid ensures tetrahydrate stability .
    Purity (>99.9%) is validated via XRD and elemental analysis, as impurities (e.g., residual nitrate) alter optical and catalytic properties .

Q. How is this compound characterized structurally, and what analytical techniques resolve hydration-state discrepancies?

X-ray diffraction (XRD) and infrared (IR) spectroscopy are primary tools. For instance, XRD of this compound in propionic acid confirms a binuclear structure with bridging carboxylate ligands . However, discrepancies between experimental and simulated XRD patterns arise from variable hydration states (e.g., tetrahydrate vs. anhydrous forms). To resolve this:

  • Thermogravimetric analysis (TGA) : Quantifies water loss during heating (e.g., 4 H₂O molecules lost at ~150°C) .
  • Rietveld refinement : Adjusts for hydration-induced lattice parameter shifts .
    Hydration state directly impacts coordination geometry, as seen in IR shifts for acetate ligands (ν(COO⁻) at 1,550–1,650 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound tetrahydrate is classified as non-hazardous under GHS but requires precautions:

  • Ventilation : Use local exhaust to avoid dust inhalation .
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact .
  • Thermal decomposition : Avoid temperatures >285°C to prevent release of CO/CO₂ .
  • Spill management : Collect residues in sealed containers; avoid environmental discharge .

Advanced Research Questions

Q. How do hydration states and counterion bridging in this compound influence its reactivity in coordination chemistry?

this compound adopts a binuclear structure in propionic acid, where two Y³⁺ ions are bridged by six propionate ligands (two as μ₂-bridging groups) . Hydration modifies this structure:

  • Tetrahydrate form : Water molecules occupy coordination sites, reducing ligand exchange rates.
  • Anhydrous form : Enhanced Lewis acidity due to vacant sites, enabling adduct formation with polyaminocarboxylates .
    Controlled dehydration (via vacuum drying) optimizes reactivity for applications like small-molecule activation .

Q. How can thermal decomposition pathways of this compound be optimized for oxide nanoparticle synthesis?

Thermal decomposition of this compound proceeds via:

Dehydration : Loss of 4 H₂O molecules (50–150°C).

Acetate decomposition : Exothermic release of CO/CO₂ (200–300°C), forming Y₂O₃ .
Key factors:

  • Heating rate : Slow ramping (2–5°C/min) ensures uniform particle growth.
  • Atmosphere : Inert gas (N₂/Ar) prevents carbonate contamination .
  • Doping : Zn²⁺ doping (using zinc acetate co-precursors) modifies Y₂O₃ optical properties .

Q. What experimental strategies address contradictions in reported XRD data for this compound polymorphs?

Discrepancies in XRD patterns often stem from:

  • Hydration variability : Simulated spectra assume ideal hydration; experimental samples may have mixed states .
  • Crystallinity : Amorphous byproducts in sol-gel synthesis reduce peak resolution .
    Mitigation strategies:
  • Synchrotron XRD : High-resolution data clarify subtle peak shifts.
  • In situ hydration control : Use humidity-controlled chambers during data collection .
    Cross-validation with EXAFS or NMR (for local Y³⁺ coordination) resolves ambiguities .

Q. How does this compound function in upconversion nanoparticle (UCNP) synthesis, and what parameters control particle size/morphology?

In NaYF₄:Er³⁺ UCNPs, this compound serves as a Y³⁺ source. Critical parameters:

  • Precursor ratio : Y:Er = 96:4 mol% minimizes lattice strain .
  • Surfactants : Oleic acid/1-octadecene regulate nucleation, yielding <50 nm particles .
  • Reaction time : Prolonged heating (4–6 hr) enhances crystallinity but risks Ostwald ripening .
    Size-dependent upconversion efficiency is quantified via photoluminescence spectroscopy .

Properties

CAS No.

23363-14-6

Molecular Formula

C6H12O6Y

Molecular Weight

269.06 g/mol

IUPAC Name

acetic acid;yttrium

InChI

InChI=1S/3C2H4O2.Y/c3*1-2(3)4;/h3*1H3,(H,3,4);

InChI Key

NRCXXAZNACNPRH-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Y+3]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[Y]

Key on ui other cas no.

23363-14-6

physical_description

Pellets or Large Crystals
Nonahydrate: Colorless solid;  [Hawley] Hydrate: White crystals;  [MSDSonline]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The same experimental methods were used for this study as were used for Example 8. The STARBURST™ polyamidoamine methylene-carboxylate terminated material (0.40 g 62.5% active, remainder sodium bromide, 0.12 mmol) was dissolved in 4-5 mL of deuterium oxide. The resultant pH was 11.5-12, which was lowered to 9.4 with 6N HCl prior to the experiment. A solution of yttrium acetate was prepared by dissolving yttrium chloride (0.1125 g, 0.37 mmol) and sodium acetate (0.0915 g, 1.1 mmol) in 1.5 mL of deuterium oxide, thus every 0.5 mL of solution contains one mole equivalent of metal.
[Compound]
Name
methylene-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.5 (± 0.5) mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
yttrium chloride
Quantity
0.1125 g
Type
reactant
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0.0915 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
yttrium acetate

Synthesis routes and methods II

Procedure details

A preferred method for the production of the admixture needed to produce an 8 wt% Y2O3 /ZrO2 spray dried material is described herein. A clear solution of yttrium acetate was prepared by dissolving 247 g of the Y(acetate)3. 3.5 H2O (0.76 mole) in 500 cc (28 mole) of 90° C. distilled water. This solution was added to an equal volume of hot (80° C.) n-propanol. This solution must be kept hot during the synthesis. Using a heated dropping funnel, the yttrium solution was slowly added to 2.66 kg (6.3 mole) of zirconium n-propoxide. An air driven propellor stirrer was used throughout the addition, and the stirring continued for an extra 30 min. The suspension was quite thick and was improved by the addition of one gram of p-hydroxybenzoic acid (0.2 wt% of the ZrO2) in 1.3 l of n-propanol to the zirconium alkoxide prior to the addition of the yttrium solution.
[Compound]
Name
Y(acetate)3
Quantity
247 g
Type
reactant
Reaction Step One
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solvent
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0.76 mol
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2.66 kg
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1 g
Type
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Name
ZrO2
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reactant
Reaction Step Five
[Compound]
Name
zirconium alkoxide
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1.3 L
Type
solvent
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
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yttrium acetate

Synthesis routes and methods III

Procedure details

The same experimental methods were used for this study as were used for Example 8. The starburst polyamidoamine methylene-carboxylate terminated material (0.40g 62.5% active, remainder sodium bromide, 0.12 mmol.) was dissolved in 4-5 ml of deuterium oxide. The resultant pH was 11.5-12, which was lowered to 9.4 with 6 N HC1 prior to the experiment. A solution of yttrium acetate was prepared by dissolving yttrium chloride (0.1125g, .37 mmol.) and sodium acetate (0.0915g, 1.1 mmol.) in 1.5 ml of deuterium oxide, thus every 0.5 ml of solution contains one mole equivalent of metal.
[Compound]
Name
methylene-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.5 (± 0.5) mL
Type
solvent
Reaction Step One
Name
yttrium chloride
Quantity
0.1125 g
Type
reactant
Reaction Step Two
Quantity
0.0915 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
yttrium acetate

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Yttrium acetate
Yttrium acetate
Yttrium acetate
Yttrium acetate
Yttrium acetate
Yttrium acetate

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